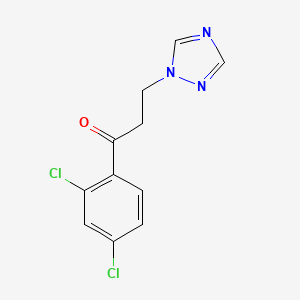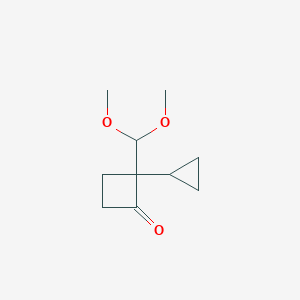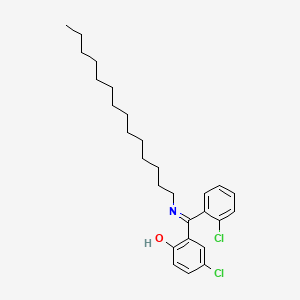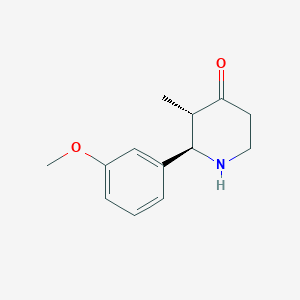
4-Piperidinone, 2-(3-methoxyphenyl)-3-methyl-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinone, 2-(3-methoxyphenyl)-3-methyl-, trans- is a chemical compound that belongs to the class of piperidinones This compound is characterized by the presence of a piperidine ring substituted with a methoxyphenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 2-(3-methoxyphenyl)-3-methyl-, trans- can be achieved through several synthetic routes. One common method involves the reductive amination of a suitable precursor with aniline using sodium triacetoxyborohydride and acetic acid. This reaction yields the desired piperidineamine precursor, which can then be acylated using propionyl chloride to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes to achieve high yields and purity. The use of efficient catalysts and reaction conditions is crucial to ensure the scalability of the process. The choice of solvents and purification techniques also plays a significant role in the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidinone, 2-(3-methoxyphenyl)-3-methyl-, trans- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxyphenyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-Piperidinone, 2-(3-methoxyphenyl)-3-methyl-, trans- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Piperidinone, 2-(3-methoxyphenyl)-3-methyl-, trans- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Piperidinone, 2-(3-methoxyphenyl)-3-methyl-, trans- include other piperidinone derivatives and phenylpiperidines. Examples include:
- 4-Piperidinone, 1-(3-methoxyphenyl)-
- 3,5-bis(2-fluorobenzylidene)-4-piperidone (EF24)
Uniqueness
What sets 4-Piperidinone, 2-(3-methoxyphenyl)-3-methyl-, trans- apart from similar compounds is its specific substitution pattern, which imparts unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
81835-75-8 |
|---|---|
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
(2R,3S)-2-(3-methoxyphenyl)-3-methylpiperidin-4-one |
InChI |
InChI=1S/C13H17NO2/c1-9-12(15)6-7-14-13(9)10-4-3-5-11(8-10)16-2/h3-5,8-9,13-14H,6-7H2,1-2H3/t9-,13-/m1/s1 |
Clave InChI |
WIPDHRHKHOIEGQ-NOZJJQNGSA-N |
SMILES isomérico |
C[C@H]1[C@@H](NCCC1=O)C2=CC(=CC=C2)OC |
SMILES canónico |
CC1C(NCCC1=O)C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14415235.png)
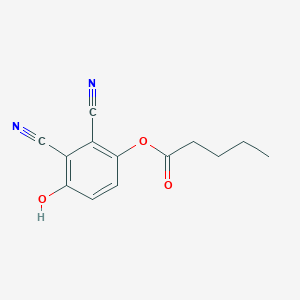
![2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol](/img/structure/B14415242.png)
![5,6,7,32,33-Pentanitrodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(34),2(25),3(13),4,6,8,10,12(36),14(24),15,17,19(35),20,22,26,28,30,32-octadecaene](/img/structure/B14415247.png)

![3-Chloro-4-[(4,4-dimethyl-3-oxo-1,2-oxazolidin-2-yl)methyl]benzonitrile](/img/structure/B14415257.png)


